An In-Depth Technical Guide to 1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid
An In-Depth Technical Guide to 1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid
CAS Number: 175276-50-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
A summary of the key physicochemical properties for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is presented in Table 1. This data is compiled from various chemical supplier databases and computational models.
| Property | Value | Source |
| CAS Number | 175276-50-3 | Commercially available |
| Molecular Formula | C₈H₁₁NO₂ | Calculated |
| Molecular Weight | 153.18 g/mol | Calculated |
| Appearance | Solid (predicted) | Inferred |
| Solubility | Information not available | - |
| Melting Point | Information not available | - |
| Boiling Point | Information not available | - |
Synthesis Strategies
While a specific, detailed experimental protocol for the synthesis of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid has not been identified in the reviewed literature, its structure lends itself to established methods for pyrrole ring formation. The most probable synthetic routes would involve adaptations of the Hantzsch or Paal-Knorr pyrrole syntheses.
Hypothetical Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile method for the preparation of substituted pyrroles from a β-ketoester, an α-haloketone, and an amine or ammonia.[1] A potential pathway for the synthesis of the target molecule is outlined below.
Workflow for Hypothetical Hantzsch Synthesis
Caption: Hypothetical Hantzsch synthesis workflow.
Experimental Protocol (General)
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Enamine Formation: Reaction of a β-ketoester (e.g., ethyl 2-methylacetoacetate) with methylamine to form the corresponding enamine.
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Alkylation: Alkylation of the enamine with an α-haloketone (e.g., chloroacetone).
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Cyclization and Aromatization: Intramolecular condensation and subsequent dehydration to form the pyrrole ring.
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Hydrolysis: Saponification of the resulting ester to the carboxylic acid.
Hypothetical Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2] To synthesize the target molecule, a suitably substituted 1,4-dicarbonyl precursor would be required.
Workflow for Hypothetical Paal-Knorr Synthesis
Caption: Hypothetical Paal-Knorr synthesis workflow.
Experimental Protocol (General)
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Condensation: Reaction of the 1,4-dicarbonyl precursor with methylamine, typically under acidic conditions or with heating.
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Cyclization and Dehydration: The initial adduct undergoes spontaneous or catalyzed cyclization and dehydration to form the aromatic pyrrole ring.
Biological Activity and Signaling Pathways
A thorough search of the scientific literature did not yield any specific studies detailing the biological activity or the mechanism of action of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.
However, the pyrrole-3-carboxylic acid scaffold is a constituent of numerous biologically active molecules. Derivatives of this core have shown a wide range of pharmacological properties, including but not limited to:
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Enzyme Inhibition (e.g., kinases)[5]
The biological effects of substituted pyrroles are highly dependent on the nature and position of the substituents on the pyrrole ring. Therefore, any potential biological activity of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid would need to be determined through empirical testing.
Conclusion and Future Directions
1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is a readily identifiable chemical entity with a confirmed CAS number. While its physicochemical properties can be estimated, a significant gap exists in the publicly available scientific literature regarding its specific synthesis and biological characterization. The synthetic pathways outlined in this guide, based on well-established pyrrole syntheses, provide a rational starting point for its laboratory preparation.
Future research should focus on:
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Developing and optimizing a specific, high-yield synthesis protocol for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.
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Conducting a comprehensive screening of its biological activities, including antimicrobial, anticancer, and enzyme inhibitory assays.
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Elucidating the mechanism of action and identifying any relevant signaling pathways for any observed biological effects.
Such studies would be invaluable in determining the potential of this compound as a lead for drug discovery and development.
References
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 4-substituted pyrrolo[2,3-a]carbazole Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
